molecular formula C23H24ClFN2O2 B11354638 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11354638
M. Wt: 414.9 g/mol
InChI Key: RILYXVWSJRYFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core substituted with a fluorine atom, a methyl group, and a carboxamide group, along with a piperidine ring and a chlorophenyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated intermediate.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzofuran intermediate with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for carboxamides.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-fluoro-1-benzofuran-2-carboxamide: Similar structure but lacks the methyl group.

    N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide: Similar structure but lacks the fluorine atom.

Uniqueness

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is unique due to the combination of its fluorine and methyl substitutions, which can significantly influence its chemical properties and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H24ClFN2O2

Molecular Weight

414.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H24ClFN2O2/c1-15-19-13-18(25)9-10-21(19)29-22(15)23(28)26-14-20(27-11-3-2-4-12-27)16-5-7-17(24)8-6-16/h5-10,13,20H,2-4,11-12,14H2,1H3,(H,26,28)

InChI Key

RILYXVWSJRYFRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.